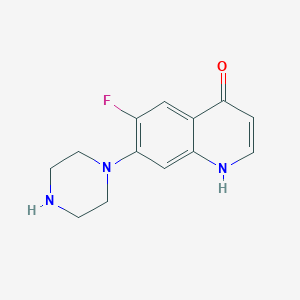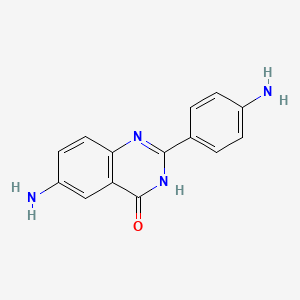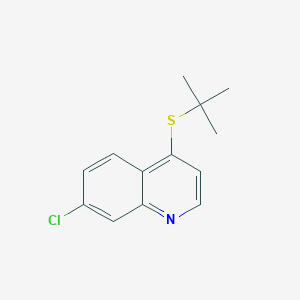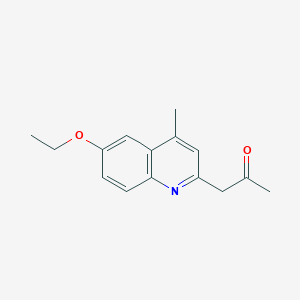
2,4-Dichloro-7-methoxyquinazolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-methoxyquinazolin-6-ol: is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methoxyquinazolin-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 7-methoxyquinazolin-6-ol using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7-methoxyquinazolin-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 2,4-diamino-7-methoxyquinazolin-6-ol can be formed.
Oxidation Products: 2,4-Dichloro-7-hydroxyquinazolin-6-ol.
Reduction Products: 2,4-Dichloro-7-methylquinazolin-6-ol.
Scientific Research Applications
Chemistry: 2,4-Dichloro-7-methoxyquinazolin-6-ol is used as an intermediate in the synthesis of various bioactive compounds, including potential inhibitors of epidermal growth factor receptor kinases .
Biology and Medicine: This compound is studied for its potential therapeutic applications, particularly in the development of drugs targeting cancer and other diseases associated with mitochondrial dysfunction .
Industry: In the pharmaceutical industry, it is used in the development and production of drugs such as prazosin and terazosin, which are used to treat hypertension and other cardiovascular conditions .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as epidermal growth factor receptor kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Diamino-6,7-dimethoxyquinazoline
- 2-Chloro-4,6,7-trimethoxyquinazoline
Comparison: 2,4-Dichloro-7-methoxyquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 7th position and the chlorine atoms at the 2nd and 4th positions make it more reactive in certain substitution reactions compared to its analogs .
Properties
Molecular Formula |
C9H6Cl2N2O2 |
|---|---|
Molecular Weight |
245.06 g/mol |
IUPAC Name |
2,4-dichloro-7-methoxyquinazolin-6-ol |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-7-3-5-4(2-6(7)14)8(10)13-9(11)12-5/h2-3,14H,1H3 |
InChI Key |
KEPXJFDBXCWXDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)




![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)

